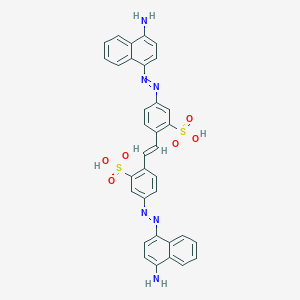

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid

Descripción general

Descripción

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C34H26N6O6S2 and its molecular weight is 678.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid (commonly referred to as "BANS") is a synthetic organic compound known for its vibrant color and utility in various applications, particularly in the dye industry. Its complex structure includes multiple functional groups that contribute to its biological activity. This article explores the biological activity of BANS, including its mechanisms of action, potential therapeutic uses, and toxicity profiles.

- Molecular Formula : C34H26N6O6S2

- Molecular Weight : 678.74 g/mol

- CAS Number : 5463-64-9

- IUPAC Name : 5-[(E)-(4-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(E)-(4-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid

BANS exhibits biological activity primarily through its interaction with various cellular targets. Its azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with nucleophiles such as DNA and proteins.

Inhibition of Ion Channels

Research has indicated that compounds similar to BANS can act as blockers of chloride channels. For instance, studies on disulfonic stilbenes have shown that they can inhibit outwardly rectifying chloride channels (ORCC), suggesting a potential mechanism for BANS in modulating ion transport across cell membranes .

Antiviral Activity

Recent studies have explored the antiviral properties of similar compounds against human norovirus. For example, a related compound demonstrated significant inhibition of norovirus replication in vitro, suggesting that BANS or its derivatives could be investigated for similar antiviral properties .

Antioxidant Properties

The presence of multiple aromatic rings in BANS may confer antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The ability of BANS to scavenge free radicals could be an area for further research.

Toxicity and Environmental Impact

BANS has been assessed for its environmental toxicity. Studies indicate varying levels of toxicity across different aquatic organisms:

- LC50 (acute fish) : >1000 mg/L

- EC50 (acute daphnia) : 210 mg/L

- NOEC (long-term daphnia reproduction) : 37 mg/L

These values suggest that while BANS may pose some ecological risks, its environmental impact could be managed under controlled conditions .

Case Studies and Research Findings

-

Chloride Channel Blockade :

A study quantified the relationship between structural modifications in disulfonic stilbenes and their potency as chloride channel blockers. BANS-like compounds were shown to inhibit chloride channels effectively, providing insights into their potential therapeutic applications . -

Antiviral Screening :

In silico screening identified several compounds with significant inhibitory activity against norovirus RdRp. While BANS was not directly tested, its structural analogs showed promise as antiviral agents, highlighting the need for further investigation into BANS's antiviral potential . -

Antioxidant Activity :

A comparative study on various azo compounds indicated that those with similar structures to BANS exhibited notable antioxidant activities, suggesting that BANS could be beneficial in reducing oxidative stress-related damage .

Aplicaciones Científicas De Investigación

Indicator in Analytical Chemistry

DABS is primarily used as an indicator for the determination of organic acid anhydrides. It operates effectively in the morpholine method, providing clear colorimetric changes that facilitate quantitative analysis. This application is crucial in various chemical analyses where precise measurements are required .

Dyeing and Pigment Production

Due to its azo structure, DABS is also utilized in the textile industry for dyeing purposes. Its strong chromophore allows it to impart vibrant colors to fabrics, making it suitable for producing high-quality dyes that are stable under various conditions .

Biochemical Research

In biochemical contexts, DABS has been employed in studies involving protein interactions and enzyme assays. Its ability to form complexes with specific biomolecules makes it a valuable tool for researchers looking to investigate biochemical pathways or the effects of certain compounds on biological systems .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-[(4-aminonaphthalen-1-yl)diazenyl]-2-[2-[4-[(4-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N6O6S2/c35-29-15-17-31(27-7-3-1-5-25(27)29)39-37-23-13-11-21(33(19-23)47(41,42)43)9-10-22-12-14-24(20-34(22)48(44,45)46)38-40-32-18-16-30(36)26-6-2-4-8-28(26)32/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOHKTZPLVXCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063921 | |

| Record name | 4,4'-Bis((4-amino-1-naphthyl)azo)stilbene-2,2'-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-64-9 | |

| Record name | 2,2′-(1,2-Ethenediyl)bis[5-[2-(4-amino-1-naphthalenyl)diazenyl]benzenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5463-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis((4-amino-1-naphthyl)azo)stilbene-2,2'-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.